阿魏酸 A 23-乙酸酯

描述

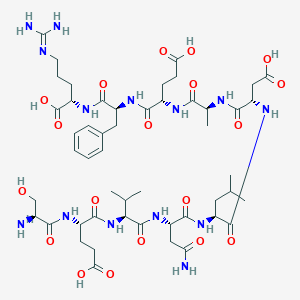

Alisol A 23-acetate is a natural product found in Alisma plantago-aquatica with data available.

科学研究应用

结构转变和稳定性

阿魏酸 A 23-乙酸酯是一种三萜化合物,其结构转变和稳定性已得到研究。发现它在溶剂中不稳定,与阿魏酸 A 24-乙酸酯相互转化。这种转化在质子溶剂中比在非质子溶剂中更快。此外,两种化合物都可以在甲醇中随着时间的推移而脱乙酰化得到阿魏酸 A。这项研究首次报道了这些化合物之间的结构转变,有助于了解它们的化学行为和稳定性,这对于它们在医药应用中至关重要 (Makabel 等人,2008)。

抗菌作用

阿魏酸 A 23-乙酸酯显示出有效的抗菌活性。在一项从泽泻根茎中分离出各种萜烯的研究中,阿魏酸 A 23-乙酸酯对耐抗生素菌株表现出显着的抑制作用,其最低抑菌浓度 (MIC) 值低于标准抗生素。这表明它作为天然抗菌剂的潜力 (Jin 等人,2012)。

降胆固醇作用

阿魏酸乙酸酯(包括阿魏酸 A 23-乙酸酯)的降胆固醇作用已被记录在案。这些化合物有效降低了高脂血症小鼠的总胆固醇 (TC)、甘油三酯 (TG) 和低密度脂蛋白胆固醇 (LDL-C) 水平,同时增加了高密度脂蛋白胆固醇 (HDL-C) 浓度。这是通过抑制 HMG-CoA 还原酶(胆固醇代谢中的关键酶)的活性来实现的,表明在治疗高脂血症中具有潜在作用 (Xu 等人,2016)。

体内稳定性

研究了阿魏酸 A 23-乙酸酯在模拟体内条件下的稳定性,以了解其在体内的行为。发现该化合物与阿魏酸 A 24-乙酸酯在模拟胃部条件下不稳定并迅速转化。这些信息对于开发药物制剂和了解这些化合物在体内的代谢命运至关重要 (C. Jun, 2011)。

抗补体活性

阿魏酸 A 23-乙酸酯具有抗补体活性,这对于调节免疫反应至关重要。从泽泻根茎中分离出该化合物,并研究了其对补体系统经典途径的影响。这种类型的活性表明在免疫相关疾病中具有潜在的治疗应用 (Lee 等人,2003)。

药代动力学研究

已进行涉及阿魏酸 A 23-乙酸酯的药代动力学研究,以了解其在体内的吸收和分布。开发了一种特定方法来定量测定大鼠血浆中的阿魏酸 A 和阿魏酸 B 23-乙酸酯,表明在生物系统中监测这些化合物的可行性 (Zhang 等人,2014)。

作用机制

Target of Action

Alisol A 23-acetate, a triterpenoid compound isolated from Alismatis Rhizoma, has been found to interact with several protein targets. These include the farnesoid X receptor, soluble epoxide hydrolase, and other enzymes such as AMPK, HCE-2, and functional proteins like YAP, LXR . These targets are involved in various biological processes, including anti-atherosclerosis, anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities .

Mode of Action

Alisol A 23-acetate interacts with its targets to induce various cellular changes. For instance, it has been found to induce autophagy in human breast cancer cells . This is supported by the triggered autophagosome formation and increased LC3-II levels . Furthermore, it has been shown to suppress the NF-κB and PI3K/Akt/mTOR pathways in MDA-MB-231 cells .

Biochemical Pathways

Alisol A 23-acetate affects several biochemical pathways. It has been reported to inhibit the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival and proliferation, and its inhibition can lead to cell cycle arrest and apoptosis . Additionally, it has been found to suppress the NF-κB pathway, which plays a key role in inflammation and immunity .

Pharmacokinetics

The pharmacokinetics of Alisol A 23-acetate have been studied using a UFLC-MS/MS method . .

Result of Action

The action of Alisol A 23-acetate results in several molecular and cellular effects. It has been shown to significantly suppress the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells . This is achieved by inhibiting the expression levels of MMP-2 and MMP-9, proteins involved in cell migration and invasion . Additionally, it induces cell cycle arrest at the G0/G1 phase and downregulates the expression of cyclin D1, a cell cycle regulatory protein .

Action Environment

The action of Alisol A 23-acetate can be influenced by environmental factors. For instance, it has been found to exert renoprotective action against renal ischemia-reperfusion injury . This suggests that the compound’s action, efficacy, and stability can be influenced by the physiological environment, such as the presence of ischemia or reperfusion injury .

生化分析

Biochemical Properties

Alisol A 23-acetate plays a pivotal role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, Alisol A 23-acetate has been shown to activate the farnesoid X receptor (FXR), a nuclear receptor involved in the regulation of bile acid homeostasis, lipid metabolism, and inflammation . This interaction leads to the modulation of downstream gene expression, influencing various metabolic pathways. Additionally, Alisol A 23-acetate interacts with enzymes such as cytochrome P450s, which are crucial for its metabolic processing .

Cellular Effects

Alisol A 23-acetate exerts significant effects on various cell types and cellular processes. In hepatocytes, it has been observed to reduce lipid accumulation and inflammation, thereby protecting against non-alcoholic steatohepatitis . The compound influences cell signaling pathways, including the FXR signaling pathway, which plays a crucial role in maintaining cellular homeostasis. Alisol A 23-acetate also affects gene expression by modulating the transcription of genes involved in lipid metabolism and inflammatory responses . Furthermore, it impacts cellular metabolism by enhancing the expression of genes related to fatty acid oxidation and reducing those involved in lipogenesis .

Molecular Mechanism

The molecular mechanism of Alisol A 23-acetate involves its binding interactions with specific biomolecules. Alisol A 23-acetate binds to the FXR, leading to its activation and subsequent regulation of target genes . This activation results in the inhibition of bile acid synthesis and the promotion of bile acid excretion, thereby maintaining bile acid homeostasis . Additionally, Alisol A 23-acetate modulates the activity of enzymes such as cytochrome P450s, influencing its own metabolism and that of other compounds . The compound also affects gene expression by interacting with transcription factors and co-regulators, leading to changes in the expression of genes involved in lipid metabolism and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Alisol A 23-acetate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature and light exposure . Long-term studies have shown that Alisol A 23-acetate maintains its protective effects on cellular function over extended periods, with sustained activation of FXR and consistent modulation of gene expression . Prolonged exposure to high concentrations may lead to reduced efficacy due to potential feedback mechanisms and receptor desensitization .

Dosage Effects in Animal Models

The effects of Alisol A 23-acetate vary with different dosages in animal models. At low to moderate doses, the compound exhibits protective effects against liver injury and inflammation . At high doses, Alisol A 23-acetate may induce toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, indicating the importance of optimizing the dosage for therapeutic applications .

Metabolic Pathways

Alisol A 23-acetate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound influences metabolic flux by modulating the expression of genes involved in lipid metabolism, including those encoding for enzymes such as acetyl-CoA carboxylase and fatty acid synthase . These interactions result in altered metabolite levels, contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, Alisol A 23-acetate is transported and distributed through specific transporters and binding proteins. The compound is known to interact with bile acid transporters, facilitating its uptake and excretion . Additionally, Alisol A 23-acetate binds to serum proteins, which aids in its distribution throughout the body . These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

Alisol A 23-acetate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FXR and other nuclear receptors . Post-translational modifications, such as acetylation, may influence its targeting to specific cellular compartments . This localization is essential for its role in regulating gene expression and maintaining cellular homeostasis .

属性

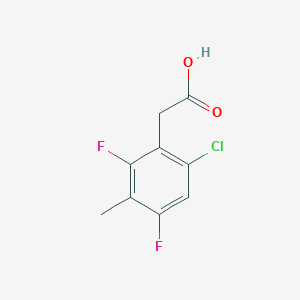

IUPAC Name |

[(3R,4S,6R)-2,3-dihydroxy-6-[(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptan-4-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O6/c1-18(16-23(38-19(2)33)27(36)29(5,6)37)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,22-24,26-27,34,36-37H,10-17H2,1-9H3/t18-,22+,23+,24+,26+,27-,30+,31+,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZLECBBHPYBFK-JSWHPQHOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)OC(=O)C)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)OC(=O)C)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known pharmacological activities of alisol A 23-acetate?

A1: Alisol A 23-acetate has demonstrated various pharmacological activities, including:* Anti-tumor activity: Exhibits cytotoxic effects against various cancer cells, including liver cancer [, ]. * Anti-allergic activity: Suppresses allergic responses and experimental atopic dermatitis in preclinical models [].* Hypolipidemic effect: Reduces total cholesterol, triglyceride, and low-density lipoprotein cholesterol levels in hyperlipidemic mice [, , ].

Q2: How does alisol A 23-acetate exert its anti-tumor effects?

A2: Research suggests that alisol A 23-acetate induces G1 cell cycle arrest and apoptosis in cancer cells. This effect is potentially linked to the inhibition of the mTOR pathway and disruption of ribosomal biogenesis []. Additionally, it has been shown to inhibit cell migration and invasion in hepatocellular carcinoma, possibly by downregulating matrix metalloproteinase (MMP)-2 and -9 activities [].

Q3: What is the role of alisol A 23-acetate in treating allergic asthma?

A3: Studies indicate that alisol A 23-acetate might help alleviate allergic asthma by suppressing immune responses. Preclinical studies show it reduces inflammatory cytokine levels and the influx of immune cells into the lungs []. Additionally, it inhibits antigen-induced degranulation of mast cells, which play a key role in allergic reactions [].

Q4: Does alisol A 23-acetate interact with any specific receptors?

A4: Although its exact mechanism of action is still under investigation, alisol A 23-acetate has been proposed to act as an agonist of the farnesoid X receptor (FXR) [, ]. FXR is a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism.

Q5: What is the molecular formula and weight of alisol A 23-acetate?

A5: The molecular formula of alisol A 23-acetate is C32H50O5, and its molecular weight is 514.73 g/mol [].

Q6: Is alisol A 23-acetate stable in different solvents?

A7: Alisol A 23-acetate, similar to its structural analog alisol A 24-acetate, has been reported to undergo structural transformation in solvents. This transformation is more rapid in protic solvents compared to aprotic solvents [].

Q7: What are the implications of alisol A 23-acetate’s stability on its applications?

A7: The stability of alisol A 23-acetate is a crucial factor to consider during its extraction, storage, and formulation for research or potential therapeutic applications. Its tendency to transform in certain solvents might affect its efficacy and require specific handling procedures.

Q8: What analytical techniques are used to identify and quantify alisol A 23-acetate?

A8: Several analytical techniques have been employed to identify and quantify alisol A 23-acetate:

- High-performance liquid chromatography (HPLC): Used to separate and quantify alisol A 23-acetate in plant extracts and formulations [, , , , ].

- HPLC coupled with evaporative light scattering detection (ELSD): Offers a sensitive method for quantifying alisol A 23-acetate in complex matrices [, ].

- HPLC coupled with mass spectrometry (HPLC-MS): Provides accurate identification and quantification of alisol A 23-acetate based on its mass-to-charge ratio [].

- Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS): This high-resolution technique allows for the identification and structural characterization of alisol A 23-acetate in complex mixtures [].

Q9: How is the quality of alisol A 23-acetate ensured?

A10: Quality control of alisol A 23-acetate typically involves:* Standardization of extraction procedures: Ensuring consistent extraction yields and purity of the compound [].* Development and validation of analytical methods: Employing reliable methods like HPLC, HPLC-ELSD, and HPLC-MS for accurate identification and quantification [, , , ].* Establishment of reference standards: Using pure alisol A 23-acetate as a reference for comparison and quantification [].

Q10: What are the future directions for research on alisol A 23-acetate?

A10: Future research directions for alisol A 23-acetate include:

- Structure-activity relationships: Exploring the relationship between the structure of alisol A 23-acetate and its biological activity, potentially leading to the development of more potent and selective derivatives [].

- Formulation development: Developing suitable formulations to enhance its stability, solubility, and bioavailability, which are crucial for its potential therapeutic applications [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Aza-bicyclo[2.2.1]heptane-2,6-dicarboxylic acid 2-tert-butyl ester](/img/structure/B3028321.png)

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride](/img/structure/B3028326.png)